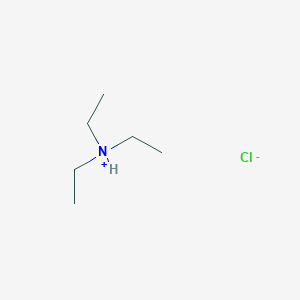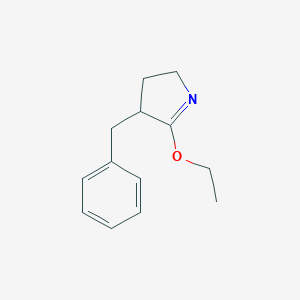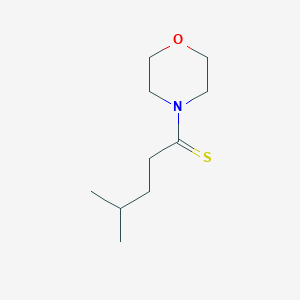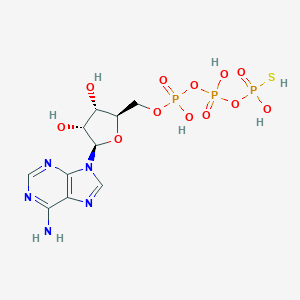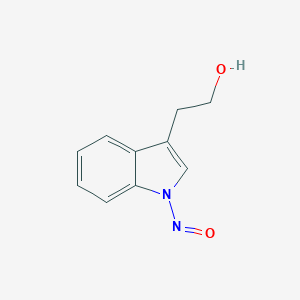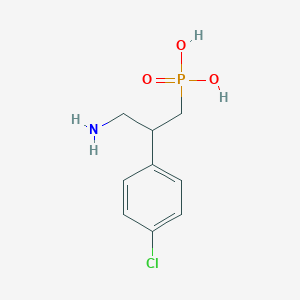![molecular formula C15H15FN2O3 B054488 2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide CAS No. 124421-36-9](/img/structure/B54488.png)
2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide: is a synthetic organic compound that features a combination of acetamido, fluorobenzyl, and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide is reacted with a fluorine source.
Incorporation of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other acetamido derivatives, fluorobenzyl compounds, and furan-containing molecules. The uniqueness of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
List of Similar Compounds
- alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-chlorobenzyl)-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-methylbenzyl)-alpha-(furan-2-yl)acetamide
Eigenschaften
CAS-Nummer |
124421-36-9 |
|---|---|
Molekularformel |
C15H15FN2O3 |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Synonyme |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)


![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
